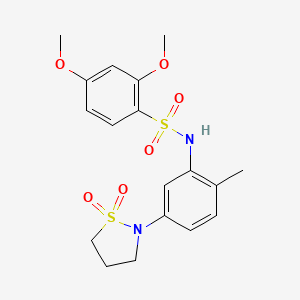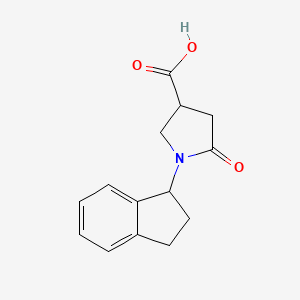![molecular formula C9H17N B2897063 [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine CAS No. 2287318-15-2](/img/structure/B2897063.png)
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(propan-2-yl)bicyclo[111]pentan-1-yl]methanamine is a compound belonging to the class of bicyclo[111]pentylaminesThe bicyclo[1.1.1]pentane scaffold is known for its rigidity and ability to act as a bioisostere for arylamine motifs, which can improve the metabolic stability, bioavailability, and excretion profiles of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine typically involves multistep processes that start with the construction of the bicyclo[1.1.1]pentane core. One common approach is the [1.1.1]propellane route, which involves the cyclization of suitable precursors under specific conditions.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentylamines, including this compound, often employs scalable synthetic routes that allow for gram-scale synthesis. One-pot multicomponent processes have been developed to streamline the production and reduce the number of synthetic steps, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a bioisostere in drug design.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Its potential as a drug candidate is being explored due to its improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine involves its interaction with specific molecular targets and pathways. The rigid bicyclo[1.1.1]pentane core allows for precise binding to target proteins, which can modulate their activity. The amine group can form hydrogen bonds and other interactions with biological molecules, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine
- (3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-yl)methanamine
Uniqueness
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine stands out due to its specific substitution pattern, which imparts unique properties such as enhanced metabolic stability and bioavailability. Compared to other bicyclo[1.1.1]pentylamines, it offers a distinct balance of rigidity and functional group versatility, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-7(2)9-3-8(4-9,5-9)6-10/h7H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDLRFNJGONWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC(C1)(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2896981.png)
![4-(dimethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2896983.png)
![N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2896986.png)
![[(3Ar,5S,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl]methanesulfonyl chloride](/img/structure/B2896987.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2896990.png)
![1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2896991.png)


![N-(4-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2896996.png)


![1-[1-(3,5-dichloropyridin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2897000.png)

